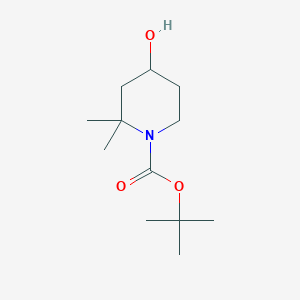

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate

CAS No.: 1502162-73-3

Cat. No.: VC5788161

Molecular Formula: C12H23NO3

Molecular Weight: 229.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1502162-73-3 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 |

| IUPAC Name | tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h9,14H,6-8H2,1-5H3 |

| Standard InChI Key | YDWHJXKEBCZNDT-UHFFFAOYSA-N |

| SMILES | CC1(CC(CCN1C(=O)OC(C)(C)C)O)C |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate has the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . The IUPAC name reflects its substitution pattern: a piperidine ring with hydroxy and dimethyl groups at the 4- and 2,2-positions, respectively, and a tert-butyl carbamate group at the 1-position. The stereochemistry of the hydroxyl group and the spatial arrangement of the dimethyl substituents contribute to its conformational stability .

Spectroscopic and Physicochemical Data

While experimental data on melting and boiling points are unavailable, the compound is described as a powder with a purity of 97% and a shelf life of three years when stored in cool, dry conditions . Its solubility profile is inferred from structural analogs, suggesting moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM). The tert-butyl group enhances lipophilicity, which is critical for membrane permeability in drug candidates .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric catalysis or Grignard reactions to introduce the dimethyl groups, followed by tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen . A common approach includes:

-

Ring Formation: Cyclization of a precursor amine with a ketone to form the piperidine ring.

-

Hydroxylation: Selective oxidation or hydroxylation at the 4-position using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .

Industrial-Scale Production

Suppliers like American Elements and Puyer International Group utilize continuous flow chemistry and ultra-low temperature technologies (-78°C) to enhance yield and purity . These methods minimize side reactions, such as epimerization at the hydroxyl group, ensuring diastereomeric purity >97% .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s Boc-protected amine and hydroxyl group make it a key building block for peptidomimetics and kinase inhibitors. For example, it has been used in the synthesis of:

-

Protease inhibitors: The hydroxy group chelates catalytic residues in enzyme active sites .

-

Anticancer agents: Modified piperidines interfere with microtubule assembly or DNA repair pathways .

Stereochemical Relevance

The 2,2-dimethyl substitution imposes steric hindrance, locking the piperidine ring in a specific chair conformation. This rigidity is exploited to study structure-activity relationships (SAR) in receptor-ligand interactions .

Research Frontiers and Challenges

Diastereomer Separation

Despite advances in synthesis, separating diastereomers remains a challenge. Chiral chromatography and crystallization-induced dynamic resolution are being explored to isolate enantiopure forms .

Green Chemistry Innovations

Efforts to replace traditional solvents with ionic liquids or supercritical CO₂ aim to reduce the environmental footprint of Boc protection steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume